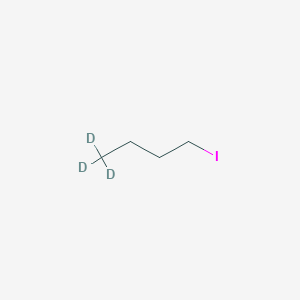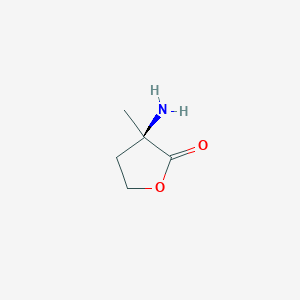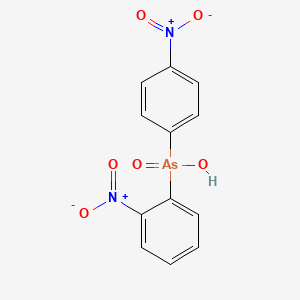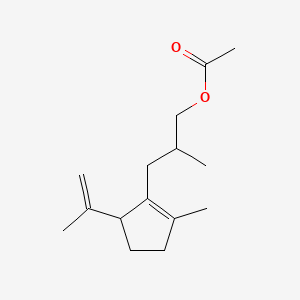
1-Iodobutane-4,4,4-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodobutane-4,4,4-D3 is a deuterated derivative of 1-iodobutane, where three hydrogen atoms are replaced by deuterium atoms. This compound is represented by the molecular formula C4H6D3I and has a molecular weight of 187.037 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Iodobutane-4,4,4-D3 can be synthesized by reacting n-butanol-D3 with iodine in the presence of phosphorus . The reaction typically involves the following steps:
Preparation of n-butanol-D3: This is achieved by the reduction of butyric acid-D3 using lithium aluminum deuteride (LiAlD4).
Iodination: The n-butanol-D3 is then reacted with iodine (I2) and red phosphorus (P) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by fractional distillation and stored under an inert atmosphere to prevent degradation.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodobutane-4,4,4-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the iodine atom is replaced by a nucleophile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form butene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with hydroxide yields butanol-D3, while reacting with cyanide produces butanenitrile-D3.
Elimination: The major product is butene-D3.
Aplicaciones Científicas De Investigación
1-Iodobutane-4,4,4-D3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms involving deuterium.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials, including deuterated solvents and polymers.
Mecanismo De Acción
The mechanism of action of 1-iodobutane-4,4,4-D3 primarily involves its role as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodobutane: The non-deuterated version of 1-iodobutane-4,4,4-D3, with the molecular formula C4H9I.
1-Bromobutane: Similar structure but with a bromine atom instead of iodine.
1-Chlorobutane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable in studies involving isotope effects and in applications where deuterium labeling is required.
Propiedades
Fórmula molecular |
C4H9I |
|---|---|
Peso molecular |
187.04 g/mol |
Nombre IUPAC |
1,1,1-trideuterio-4-iodobutane |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3 |
Clave InChI |
KMGBZBJJOKUPIA-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCCI |
SMILES canónico |
CCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)


![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
